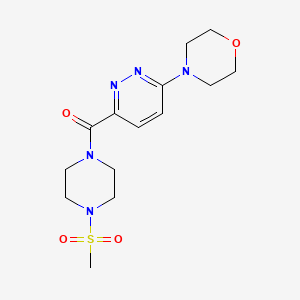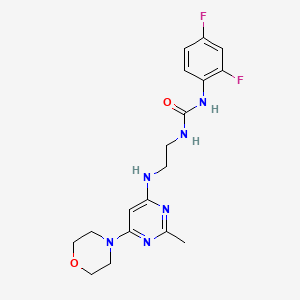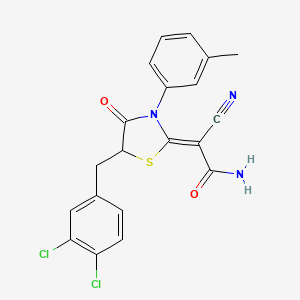
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,2,2-trifluoroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,2,2-trifluoroacetamide is a useful research compound. Its molecular formula is C14H14F3NO4S and its molecular weight is 349.32. The purity is usually 95%.
BenchChem offers high-quality N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,2,2-trifluoroacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,2,2-trifluoroacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Electrochemical Properties
- In the realm of electrochemical research, a derivative of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,2,2-trifluoroacetamide, specifically trifluoroacetamide, has been studied for its electrochemical properties. Research conducted by Schreivogel et al. (2006) focused on synthesizing and investigating compounds including trifluoroacetamide by cyclic voltammetry. The study found significant insights related to the electrochemical behavior and solubility of such compounds, which could have implications for their application in various electrochemical systems (Schreivogel et al., 2006).
Ketone Synthesis from Carboxylic Acids and Aromatic Hydrocarbons
- Keumi et al. (1988) explored the use of related compounds in the synthesis of ketones from carboxylic acids and aromatic hydrocarbons. Their research demonstrated the effectiveness of these compounds in intermolecular dehydration reactions, leading to high yields of benzophenones. This study highlights the potential application of such compounds in organic synthesis, particularly in the creation of complex ketone structures (Keumi et al., 1988).
Antiplasmodial Properties
- A study by Mphahlele et al. (2017) investigated the synthesis and evaluation of N-(3-Trifluoroacetyl-indol-7-yl) acetamides for potential in vitro antiplasmodial properties. This research is significant in the context of medical chemistry, particularly in the search for new therapeutic agents against diseases like malaria. The study provided preliminary results suggesting biological activity against the Plasmodium falciparum strain, which is vital for developing new antimalarial drugs (Mphahlele et al., 2017).
Agrochemical Impurity Analysis
- Research by Masunaga et al. (2001) included an analysis of dioxin impurities in agrochemical formulations, which is relevant to environmental chemistry and toxicology. Although this study did not directly involve N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,2,2-trifluoroacetamide, it contributes to the broader understanding of chemical impurities and their environmental impact, which can be extrapolated to similar chemical compounds (Masunaga et al., 2001).
Organic Molecule Synthesis for Solar Cells
- A study on the synthesis of organic molecules, including 3,4-ethylenedioxythiophene, for efficient dye-sensitized solar cells was conducted by Liu et al. (2008). This research is pivotal in the field of renewable energy, particularly in improving the efficiency of solar cells. The findings suggest that molecules related to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,2,2-trifluoroacetamide can play a crucial role in the development of high-efficiency solar energy systems (Liu et al., 2008).
特性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4S/c1-2-22-12-6-4-3-5-11(12)18(13(19)14(15,16)17)10-7-8-23(20,21)9-10/h3-8,10H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBQEIONQTTZER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,5-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2568908.png)
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2568909.png)

![5-[(3,5-Dichlorophenoxy)methyl]-4-pyrazoline-3-one](/img/structure/B2568913.png)
![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2568915.png)
![1-((1R,5S)-8-(2-(2-chlorophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2568916.png)
![N-(2-furylmethyl)[4-hydroxy-8-(trifluoromethyl)(3-quinolyl)]carboxamide](/img/structure/B2568917.png)
![1-(2-chloro-4-fluorobenzyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2568919.png)
![2-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2568920.png)


